

Mass Spectrum Analysis: A Comparative Guide to 2,4-Dibromopyridin-3-amine

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Compound of Interest

Compound Name: 2,4-Dibromopyridin-3-amine

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This guide provides a detailed interpretation of the expected mass spectrum of **2,4-Dibromopyridin-3-amine**, a crucial aspect for its identification and characterization in complex chemical syntheses. Due to the limited availability of its direct experimental mass spectrum in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of similar halogenated and aminated pyridine derivatives. This comparative approach, supported by experimental protocols and data from related compounds, offers a robust framework for researchers working with this and analogous chemical entities.

Predicted Mass Spectrum and Fragmentation of 2,4-Dibromopyridin-3-amine

The mass spectrum of **2,4-Dibromopyridin-3-amine** ($C_5H_4Br_2N_2$) is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. The natural isotopic abundance of bromine (^{79}Br and ^{81}Br) will result in a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks, respectively.^{[1][2]}

Key Predicted Fragments:

The fragmentation of the molecular ion (m/z 250, 252, 254) is anticipated to proceed through several key pathways, primarily involving the loss of bromine atoms and fragmentation of the

pyridine ring.

- **Loss of a Bromine Atom:** A significant fragmentation pathway is the loss of a bromine radical, leading to the formation of a bromopyridin-amine cation.
- **Sequential Loss of Bromine Atoms:** Subsequent loss of the second bromine atom would result in a pyridin-amine cation.
- **Pyridine Ring Fission:** Cleavage of the aromatic ring can also occur, leading to smaller charged fragments.

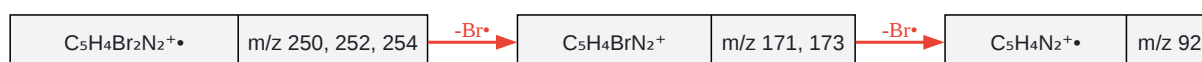
Comparative Mass Spectra Data

To provide a contextual understanding, the following table compares the predicted key fragments of **2,4-Dibromopyridin-3-amine** with the experimentally determined mass spectral data of related compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) and Interpretation
2,4-Dibromopyridin-3-amine (Predicted)	C ₅ H ₄ Br ₂ N ₂	251.91[3]	M ⁺ (250, 252, 254): Molecular ion with 1:2:1 isotopic pattern. [M-Br] ⁺ (171, 173): Loss of one bromine atom.[M-2Br] ⁺ (92): Loss of both bromine atoms.
2-Amino-3-bromopyridine	C ₅ H ₅ BrN ₂	173.01[4]	M ⁺ (172, 174): Molecular ion with 1:1 isotopic pattern.[M-Br] ⁺ (93): Loss of the bromine atom.
4-Amino-3-bromopyridine	C ₅ H ₅ BrN ₂	173.01[5]	M ⁺ (172, 174): Molecular ion with 1:1 isotopic pattern.[M-HCN] ⁺ (145, 147): Loss of hydrogen cyanide from the molecular ion.

Proposed Fragmentation Pathway of 2,4-Dibromopyridin-3-amine

The following diagram illustrates the predicted electron ionization (EI) mass spectrometry fragmentation pathway for **2,4-Dibromopyridin-3-amine**.



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